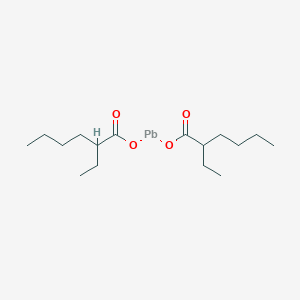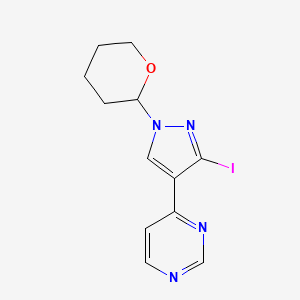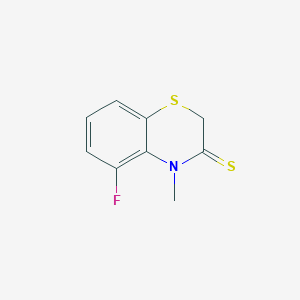
(R)-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is a chemical compound with a complex structure that includes a hexahydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of geranyl pyrophosphate, which is a precursor in the biosynthesis of terpenes . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the extraction of natural precursors from plant sources, followed by chemical modification. For example, limonene, a naturally occurring monoterpene, can be used as a starting material . The industrial process would typically involve large-scale extraction, purification, and chemical transformation steps to produce the final compound in significant quantities.
Análisis De Reacciones Químicas
Types of Reactions
®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structural similarity to natural products makes it a useful tool for probing biological systems.
Medicine
In medicine, ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it a valuable starting material for the synthesis of drug candidates.
Industry
In industry, this compound can be used in the production of fragrances and flavors. Its pleasant aroma and stability make it a desirable ingredient in consumer products.
Mecanismo De Acción
The mechanism of action of ®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Limonene: A naturally occurring monoterpene with a similar structure.
Geranyl pyrophosphate: A precursor in the biosynthesis of terpenes.
Uniqueness
®-7-(Prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(7R)-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H18O/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11/h11H,1,3-8H2,2H3/t11-/m1/s1 |
Clave InChI |
GXAKHILLTZKAIQ-LLVKDONJSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CCC2=C(C1)C(=O)CCC2 |
SMILES canónico |
CC(=C)C1CCC2=C(C1)C(=O)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


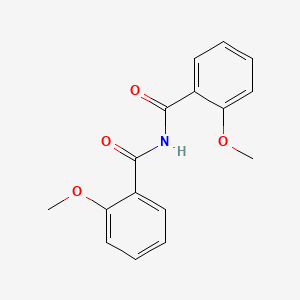
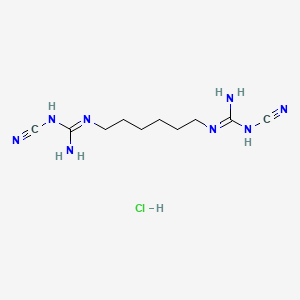
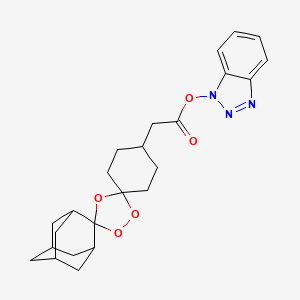
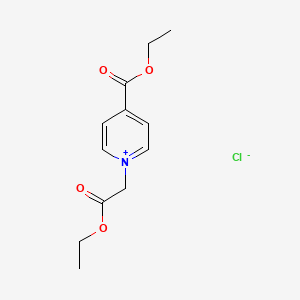
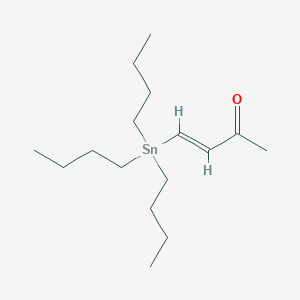
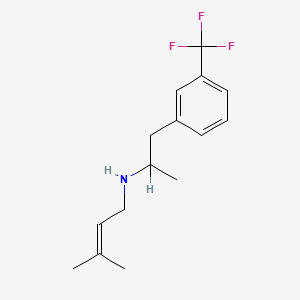
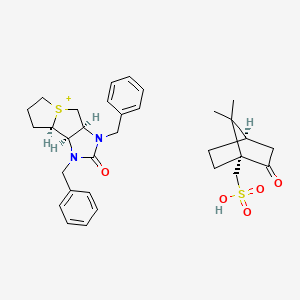
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
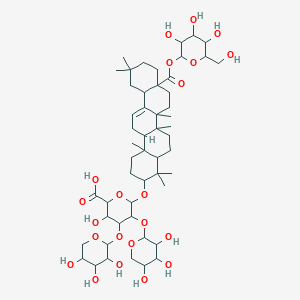
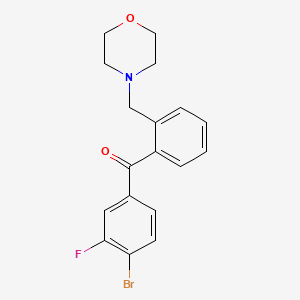
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
